molecular formula C15H6Br4F3NO3 B3829551 2,3,4,5-Tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid CAS No. 5222-05-9

2,3,4,5-Tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid

Cat. No.: B3829551
CAS No.: 5222-05-9
M. Wt: 624.8 g/mol
InChI Key: WELACKAMDHXUPD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid is a complex organic compound characterized by the presence of multiple bromine atoms and a trifluoromethyl group. This compound is notable for its unique structural features, which include a carboxylic acid group and an aromatic amide. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid typically involves multiple stepsThe final step involves the formation of the amide bond through a coupling reaction with the appropriate amine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2,3,4,5-Tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid is unique due to its combination of bromine atoms and a trifluoromethyl group, which imparts distinct chemical properties. This uniqueness makes it particularly useful in specific research applications where these properties are advantageous .

Properties

IUPAC Name

2,3,4,5-tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Br4F3NO3/c16-9-7(8(14(25)26)10(17)12(19)11(9)18)13(24)23-6-3-1-2-5(4-6)15(20,21)22/h1-4H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELACKAMDHXUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Br4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309703
Record name 2,3,4,5-tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5222-05-9
Record name 2,3,4,5-tetrabromo-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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